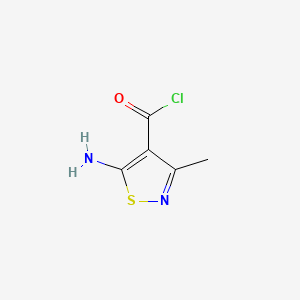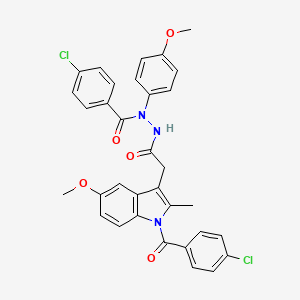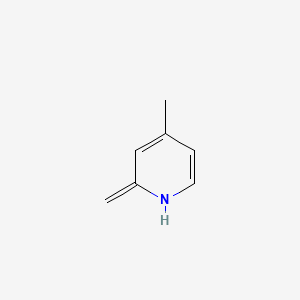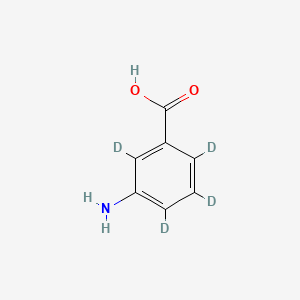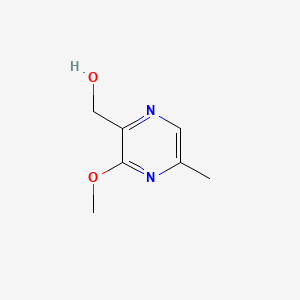
Propionylpromazine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionylpromazine-d6 Hydrochloride is a deuterium labeled Propionylpromazine hydrochloride . It is a dopamine receptor D2 (DRD2) antagonist and can be used in the research of Parkinson’s disease .
Molecular Structure Analysis
The empirical formula of this compound is C20D6H18N2OS · HCl . The molecular weight is 382.98 . The structure includes a phenothiazine core, which is common in antipsychotic drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 383.0 g/mol . It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . The topological polar surface area is 48.8 Ų .Applications De Recherche Scientifique
Metabolism Analysis
Research has explored the metabolism of propionylpromazine in horses, particularly given its illegal use to alter their performance. Following intramuscular administration, metabolites like 2-(1-hydroxypropyl) promazine sulfoxide were detected in urine, aiding in drug testing for performance alteration in horses (Dewey & Maylin, 1984).
Drug Stability in Formulations
A study developed an analytical method using high-performance liquid chromatography to evaluate propionylpromazine hydrochloride (PPZHCl) stability in tranquilizer formulations. This study found degradation of PPZHCl in formulations, leading to a reformulation with the anti-oxidant ascorbic acid for enhanced stability (Primus et al., 2005).
Application in Drug Testing Devices
Research involving the determination of PPZHCl in tranquilizer trap devices (TTDs) was conducted. A reversed-phase ion-pair liquid chromatography method was employed for analyzing the purity and resulting content of PPZHCl in various formulations, demonstrating its application in evaluating TTDs prior to field use (Hurlbut et al., 1999).
Mécanisme D'action
Target of Action
Propionylpromazine-d6 Hydrochloride, a variant of the phenothiazine class, primarily targets dopamine D2 receptors (DRD2) . These receptors play a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and cognition .
Mode of Action
This compound acts as an antagonist of dopamine D2 receptors It also interacts with other receptors such as serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its sedative effects are primarily due to its antihistamine action .
Biochemical Pathways
dopaminergic pathways in the brain. This can lead to changes in the transmission of signals in these pathways, affecting various neurological and psychological processes .
Pharmacokinetics
It’s known that the compound is adeuterium-labeled version of Propionylpromazine Hydrochloride . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound has shown potent activity against Mycobacterium tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv and impedes the growth of M. tuberculosis within macrophages without causing detrimental effects . This suggests its potential to be further developed as a clinical drug for the effective treatment of M. tuberculosis infections .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Propionylpromazine-d6 Hydrochloride can be achieved by introducing deuterium atoms into the propionyl group of Promazine Hydrochloride. This can be done by starting with Propionyl-d6 Chloride and reacting it with Promazine Hydrochloride in the presence of a base to form the desired product. The synthesis pathway involves three main steps: protection of the amine group, introduction of deuterium atoms, and deprotection of the amine group.", "Starting Materials": [ "Promazine Hydrochloride", "Propionyl-d6 Chloride", "Base (e.g. Sodium Hydroxide)", "Solvent (e.g. Methanol, Ethanol)" ], "Reaction": [ "Step 1: Protection of the amine group", "Promazine Hydrochloride is dissolved in a solvent such as methanol or ethanol.", "A base such as sodium hydroxide is added to the solution to deprotonate the amine group.", "The resulting intermediate is then reacted with a suitable protecting group such as tert-butyloxycarbonyl (BOC) chloride to form the protected amine derivative.", "Step 2: Introduction of deuterium atoms", "Propionyl-d6 Chloride is added to the reaction mixture containing the protected amine derivative.", "The reaction mixture is stirred at a suitable temperature for a period of time to allow for the deuterium atoms to be introduced into the propionyl group.", "Step 3: Deprotection of the amine group", "The protected amine derivative is deprotected by adding a suitable reagent such as trifluoroacetic acid (TFA) to the reaction mixture.", "The reaction mixture is stirred at a suitable temperature for a period of time to remove the protecting group and reveal the free amine group.", "The resulting product is then purified by standard methods such as crystallization or chromatography to obtain Propionylpromazine-d6 Hydrochloride." ] } | |
Numéro CAS |
1262770-67-1 |
Formule moléculaire |
C20H25ClN2OS |
Poids moléculaire |
382.98 |
Nom IUPAC |
1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |
Clé InChI |
ZFWVWZODBGTOIL-HVTBMTIBSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Synonymes |
1-[10-[3-(Dimethylamino-d6)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride; 10-[3-(Dimethyl-d6)aminopropyl]-2-propionylphenothiazine Hydrochloride; 1497CB-d6; Combelen-d6; Combilen-d6; 2-Propionyl-10-[3-_x000B_(dimethyl-d6)aminopropyl)phenothiazin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



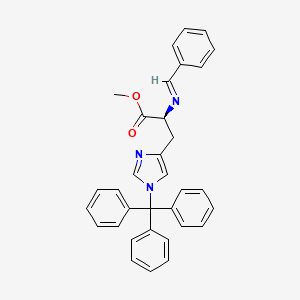
![Methyl [(1-oxido-3-pyridinyl)sulfanyl]acetate](/img/structure/B583308.png)
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
